molecular formula C16H19IN2O2S B2899125 (Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide CAS No. 1044739-85-6

(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

Cat. No.: B2899125
CAS No.: 1044739-85-6
M. Wt: 430.3
InChI Key: TXJDBRQJAXNBJZ-UHFFFAOYSA-N
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Description

This compound is a member of the synthetic cannabinoid class and exhibits high affinity for the cannabinoid receptor CB2.

Preparation Methods

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is synthesized using a multi-step process:

    Reaction of 2-methoxybenzaldehyde with methylamine: This step forms an imine intermediate.

    Reaction of the imine with thiourea: This step produces the carbamimidothioate.

    Reaction of the carbamimidothioate with hydroiodide: This final step yields the desired compound.

Chemical Reactions Analysis

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Scientific Research Applications

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis.

    Biology: The compound’s high affinity for the CB2 receptor makes it useful in studying immune cell functions.

    Medicine: It exhibits anti-inflammatory, immunomodulatory, and antitumor effects, making it a potential candidate for treating chronic pain and cancer.

    Industry: Its properties are leveraged in the development of new materials and pharmaceuticals.

Mechanism of Action

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide exerts its effects through the activation of the CB2 receptor. Activation of this receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins.

Comparison with Similar Compounds

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is unique due to its high affinity for the CB2 receptor. Similar compounds include:

  • Methyl aminomethanimidothioate hydroiodide
  • 2-methyl-2-thiopseudoureahydroiodide
  • 2-methylisothiouronium iodide

These compounds share structural similarities but differ in their specific receptor affinities and biological activities.

Properties

IUPAC Name

methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S.HI/c1-19-14-10-6-4-8-12(14)17-16(21-3)18-13-9-5-7-11-15(13)20-2;/h4-11H,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJDBRQJAXNBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)SC.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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